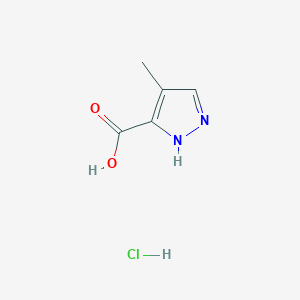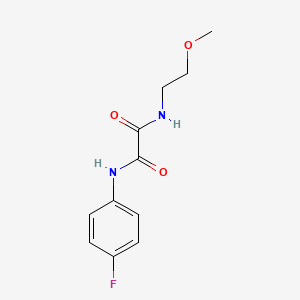
N-(4-fluorophenyl)-N'-(2-methoxyethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-(2-methoxyethyl)ethanediamide, commonly known as FMAE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. FMAE is a derivative of ethylenediamine and is considered a promising candidate for drug development due to its unique properties.
Applications De Recherche Scientifique
Chemical and Molecular Studies
Structure and Molecular Geometry : Research by Ross et al. (1996) explores the molecular structure of related compounds, providing insights into the geometry and bonding properties of similar chemical structures (Ross et al., 1996).
Inhibitor Development : Schroeder et al. (2009) discuss the discovery of selective inhibitors for kinase enzymes, highlighting the role of similar fluorophenyl compounds in medicinal chemistry (Schroeder et al., 2009).
Synthesis and Reactivity
Synthetic Methods and Reactivity : Bustelo et al. (2007) demonstrate the synthesis of various organic compounds, which may include similar fluorophenyl structures, emphasizing their reactivity and potential applications (Bustelo et al., 2007).
Antimicrobial Activity and Synthesis : A study by Nagamani et al. (2018) on the synthesis of compounds with fluorophenyl groups and their antimicrobial activity highlights the potential biological applications of these compounds (Nagamani et al., 2018).
Metalation and Electrophilic Substitution
Metalation Reactions : Marzi et al. (2001) discuss the metalation of MOM-protected fluorophenols, which could be relevant for similar fluorophenyl compounds in terms of reactivity and coordination chemistry (Marzi et al., 2001).
Sonochemical Synthesis Advantages : Jarag et al. (2011) focus on the synthesis of chalcone derivatives using fluorophenyl groups, highlighting the benefits of sonochemical methods over conventional synthesis (Jarag et al., 2011).
Environmental and Analytical Applications
- Herbicide Detection in Natural Water : Zimmerman et al. (2002) provide methods for the detection of herbicides containing fluorophenyl groups in natural water, indicating the environmental monitoring and analytical applications of these compounds (Zimmerman et al., 2002).
Neurological Research
- Neurological Imaging in Alzheimer's Disease : Kepe et al. (2006) used a fluorophenyl-based molecular imaging probe to study serotonin receptors in the brains of Alzheimer's disease patients, demonstrating the use of such compounds in neurological research (Kepe et al., 2006).
Propriétés
IUPAC Name |
N'-(4-fluorophenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-17-7-6-13-10(15)11(16)14-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUIXEVRDHJGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637434.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide](/img/structure/B2637435.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2637438.png)

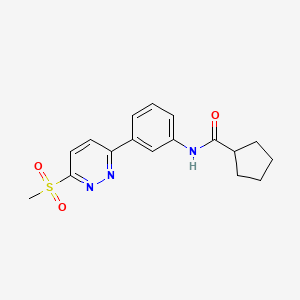
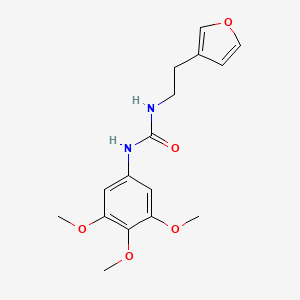

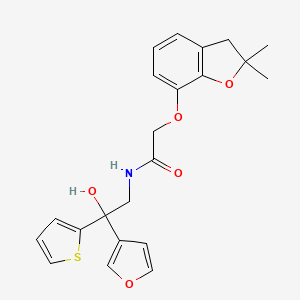
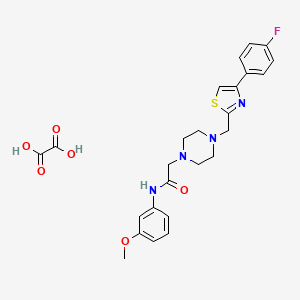
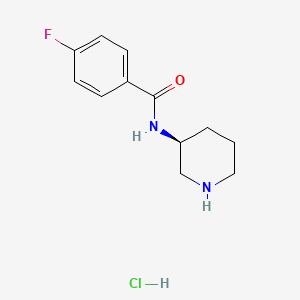
![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)

